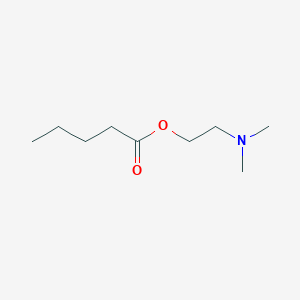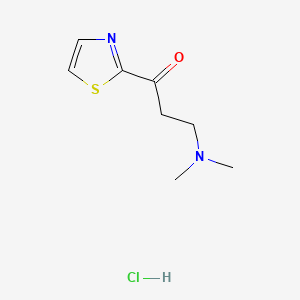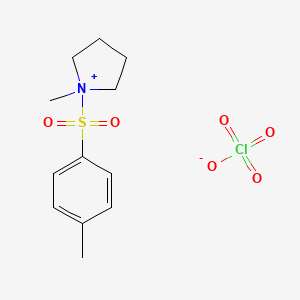![molecular formula C9H6N2S2 B14683367 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine CAS No. 36338-74-6](/img/structure/B14683367.png)
8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is a heterocyclic compound that features a fused ring system combining thiazole and benzothiazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriately substituted thioamides and amines. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another approach includes the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to yield the desired thiazolo compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated thiazole rings.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in π-π interactions and hydrogen bonding, potentially affecting enzyme activity and cellular processes. Further research is needed to fully understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring, known for its biological activities and industrial applications.
Thiazolothiazole: Another similar compound with a fused thiazole-thiazole ring system, used in organic electronics.
Uniqueness: 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in both research and industry.
Propriétés
Numéro CAS |
36338-74-6 |
|---|---|
Formule moléculaire |
C9H6N2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
8H-[1,3]thiazolo[5,4-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h1-3,5H,4H2 |
Clé InChI |
CCILLMIJSCLKDK-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C(S1)C3=C(C=C2)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)


![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)






